Pyridine-3,4-dicarboxylic acid
Overview
Description
Pyridine-3,4-dicarboxylic acid is a derivative of pyridine with carboxylic acid functional groups at the 3 and 4 positions. It is a heterocyclic compound that can participate in various chemical reactions due to the presence of both the pyridine ring and the carboxylic acid groups. Although the provided papers do not directly discuss pyridine-3,4-dicarboxylic acid, they provide insights into the behavior of similar pyridine carboxylic acids and their derivatives, which can be extrapolated to understand the properties and reactivity of pyridine-3,4-dicarboxylic acid.
Synthesis Analysis
The synthesis of pyridine carboxylic acid derivatives often involves reactions under solvothermal conditions or other specific reaction conditions that can influence the formation of various products. For instance, pyridine-2,4,6-tricarboxylic acid reacts with metal salts to form coordination polymers with different structures depending on the reaction conditions and the presence of additional ligands such as pyridine or water . Similarly, pyridine-2,6-dicarboxylic acid has been used to synthesize metal-organic frameworks (MOFs) under hydrothermal conditions . These examples suggest that the synthesis of pyridine-3,4-dicarboxylic acid would also be sensitive to the reaction conditions and the choice of reagents.
Molecular Structure Analysis
The molecular structure of pyridine carboxylic acids is characterized by the presence of hydrogen bonds and coordination with metal ions. For example, pyridine-2,3-dicarboxylic acid forms a very short, asymmetrical intramolecular hydrogen bond, which influences the strain in the molecule and the lengths of the carbon-carbon bonds to the carboxyl groups . The crystal structures of pyrazinecarboxylic acids, which are structurally related to pyridine carboxylic acids, show the occurrence of carboxylic acid-pyridine supramolecular synthons, which are important for crystal engineering strategies . These findings indicate that pyridine-3,4-dicarboxylic acid would also exhibit specific molecular interactions that define its structure.
Chemical Reactions Analysis
Pyridine carboxylic acids can participate in a variety of chemical reactions, including the formation of coordination polymers and the reaction with metal salts. For instance, pyridine-2,4,6-tricarboxylic acid can react with Zn(II) salts to form coordination polymers and metallomacrocycles depending on whether pyridine is present in the reaction mixture . The reactivity of pyridine carboxylic acids towards different metal ions can lead to the formation of compounds with varying dimensionality and coordination modes . These studies suggest that pyridine-3,4-dicarboxylic acid would also be reactive towards metal ions and could form various coordination compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine carboxylic acids are influenced by their molecular structure and the ability to form hydrogen bonds. For example, the adsorption properties of lanthanide-organic frameworks with pyridine-3,5-bis(phenyl-4-carboxylate) indicate selective and hysteretic sorption of CO2 over N2, and the photoluminescence properties of these complexes have also been investigated . The two-dimensional molecular organization of pyridinecarboxylic acids on graphite surfaces is controlled by hydrogen bonding, which is crucial for the formation of well-ordered adlayers . These properties are relevant to the potential applications of pyridine-3,4-dicarboxylic acid in catalysis, as demonstrated by the synthesis of pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles, which act as a magnetic catalyst for the synthesis of pyrano[3,2-b]pyranone derivatives .
Scientific Research Applications
1. Structural Analysis and Hydrogen Bond Studies
Pyridine-3,5-dicarboxylic acid has been a subject of interest in structural analysis and hydrogen bond studies. Investigations using single-crystal neutron diffraction have revealed insights into temperature-dependent proton migration in its hydrogen bonds. This research has implications for understanding molecular interactions and bonding characteristics in similar organic compounds (Cowan et al., 2005).
2. Metal Complex Formation and Thermal Behavior
Studies have explored pyridine-3,4-dicarboxylic acid in the formation of metal complexes with cobalt, nickel, and copper. These investigations focus on the spectral and magnetic properties of these compounds and their thermal behavior, shedding light on potential applications in various fields, including materials science (Allan et al., 1990).
3. Chromatography and Spectroscopy
Pyridine dicarboxylic acids, including pyridine-3,4-dicarboxylic acid, have been utilized as mobile phases in ion chromatographic analyses of anions. This application demonstrates their utility in analytical chemistry, particularly in simplifying complex sample analyses (Mehra & Landry, 1995).
4. Synthesis and Fluorescence Properties in Complexes
Research has delved into synthesizing Eu(III) and Tb(III) complexes with novel pyridine dicarboxylic acid derivatives, examining their fluorescence properties. These studies are crucial for developing new materials with potential applications in fluorescence and imaging technologies (Tang et al., 2006).
5. Photovoltaic Applications
The use of pyridine-3,4-dicarboxylic acid in enhancing the efficiency of photovoltaic cells has been investigated. This research is particularly significant in the field of renewable energy, demonstrating the potential of organic compounds in improving solar cell performance (Nazeeruddin et al., 1998).
6. Biological Imaging Applications
The complexes of Eu(III) and Tb(III) with novel ligands containing pyridine-3,4-dicarboxylic acid unit have been synthesized and investigated for their applications in cell imaging. This research highlights the potential of these compounds in biomedical imaging and diagnostics (Xiao et al., 2011).
Safety And Hazards
Future Directions
Research on Pyridine-3,4-dicarboxylic acid and its derivatives is ongoing. For instance, it has been used in the synthesis of lanthanoid-organic frameworks for the detection of Pb2+ in water . Another study used squaric acid as a coformer to pyridine carboxylic acid for cocrystallization . These studies suggest potential applications in environmental detection and material science .
properties
IUPAC Name |
pyridine-3,4-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-6(10)4-1-2-8-3-5(4)7(11)12/h1-3H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYSADWCWFFZKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197653 | |
Record name | Cinchomeronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine-3,4-dicarboxylic acid | |
CAS RN |
490-11-9 | |
Record name | Cinchomeronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=490-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cinchomeronic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490119 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Pyridinedicarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=178 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cinchomeronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine-3,4-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.006 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CINCHOMERONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7389UZW5DY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.